molecular formula C14H20N2O B1288097 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone CAS No. 886361-37-1

1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone

Cat. No. B1288097
M. Wt: 232.32 g/mol
InChI Key: BWFZBTKGMUYYLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their wide application in the pharmaceutical industry. Paper discusses the synthesis of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone, using 4-chlorophenol as a starting material. This process highlights the importance of starting materials that are known active pharmaceutical ingredients, suggesting that the synthesis of 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone would also require careful selection of starting materials to ensure the activity of the final compound.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their potential interactions and activities. In paper , the crystal structure of a Schiff base ligand and its copper(II) complex was determined using X-ray diffraction studies. This analysis revealed weak H-bonding and dimeric association, which are important factors in the stability and reactivity of the compound. Such structural analyses are essential for any new compound, including 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone, to predict its behavior and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is essential for its application in drug design and medicinal chemistry. While the papers do not discuss the specific properties of 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone, they do provide information on the properties of similar compounds. For instance, paper mentions the antimicrobial activity of the synthesized compound, which is a key property for potential pharmaceutical applications. Paper discusses the elemental analysis and molar electric conductibility, which are part of the chemical properties that can influence a compound's biological activity and solubility.

Scientific Research Applications

  • Synthesis and Pharmacological Activities of Azo Dye Derivatives

    • Application : The compound could potentially be used in the synthesis of azo dye derivatives, which have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
    • Method : The synthesis of these derivatives involves incorporating heterocyclic scaffolds into the azo dye scaffold, which has been found to improve the bioactive properties of the target derivatives .
    • Results : The review discusses the facile synthetic approaches and the relevance of the title compound and its derivatives towards various biological activities .
  • Design, Synthesis and Antimicrobial Activities of 1,2,3-Triazole Hybrids

    • Application : The compound could potentially be used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which have shown significant antimicrobial activities .
    • Method : The synthesis involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
    • Results : Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

properties

IUPAC Name

1-[2-amino-5-(3-methylpiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)12-5-6-14(15)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFZBTKGMUYYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594705
Record name 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone

CAS RN

886361-37-1
Record name 1-[2-Amino-5-(3-methyl-1-piperidinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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